[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid
CAS No.: 1018584-61-6
Cat. No.: VC2984806
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018584-61-6 |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
| Standard InChI | InChI=1S/C12H11NO4/c1-16-10-4-2-3-8(5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
| Standard InChI Key | ZWHRIAJIMNCEDQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)O |
Introduction
Chemical Identity and Properties
Molecular Identification
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid is registered with CAS number 1018584-61-6 and has the molecular formula C12H11NO4 . The compound is classified under several chemical categories including ethers, 5-membered heterocycles, isoxazoles, flavonoids and polyphenols, fatty acids, and their derivatives . These classifications reflect its diverse functional groups and potential applications in various chemical contexts.
Table 1: Chemical Identifiers of [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid
| Identifier | Value |
|---|---|
| CAS Number | 1018584-61-6 |
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
| Standard InChI | InChI=1S/C12H11NO4/c1-16-10-4-2-3-8(5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
| Standard InChIKey | ZWHRIAJIMNCEDQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)O |
Physical Properties
The physical properties of [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid are important considerations for its handling, storage, and application in research and development settings.
Table 2: Physical Properties of [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid
| Property | Characteristic |
|---|---|
| Physical State | Typically a solid at room temperature |
| Appearance | Varies depending on preparation methods |
| Molecular Weight | 233.22 g/mol |
| Solubility | Soluble in organic solvents |
The compound's molecular weight of 233.22 g/mol places it in the range of small organic molecules suitable for medicinal chemistry applications and synthetic chemistry research .
Synthesis Methodologies
General Synthetic Approaches
The synthesis of [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. The most common approach utilizes the reaction of nitrile oxides with appropriate dipolarophiles in the presence of catalysts. This methodology allows for the construction of the isoxazole core structure with the desired substitution pattern.
Research Applications
Role in Organic Synthesis
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and other organic compounds. Its structural features, particularly the isoxazole ring and the functionalized side groups, make it valuable for creating diverse molecular architectures through further chemical transformations.
The compound's utility in organic synthesis stems from several key features:
-
The isoxazole ring can undergo various transformations to generate new heterocyclic structures
-
The acetic acid moiety provides a reactive handle for further functionalization
-
The methoxyphenyl group offers opportunities for modification and structure-activity relationship studies
-
The combination of these structural elements creates a versatile scaffold for building more complex molecules
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume